Comprehensive Technical Guide on tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
Comprehensive Technical Guide on tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
Structural Profiling, Orthogonal Reactivity, and Synthetic Integration in Advanced Therapeutics
As the demand for metabolically stable and conformationally restricted pharmacophores accelerates in modern drug discovery, piperazine derivatives have emerged as privileged scaffolds. Among these, tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4) stands out as a highly versatile, orthogonally protected building block[1].
This whitepaper provides an in-depth mechanistic analysis and self-validating synthetic protocols for integrating this molecule into advanced therapeutic pipelines, particularly in the development of metabolic and neurological drugs.
Physicochemical Profiling & Structural Logic
The utility of CAS 903587-80-4 lies in its precise spatial arrangement of functional groups. The incorporation of a lactam (3-oxo) motif into the piperazine ring fundamentally alters the basicity and pharmacokinetic profile of the scaffold, preventing the lysosomal trapping often associated with highly basic secondary amines.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate |
| CAS Number | 903587-80-4[2] |
| Molecular Formula | C11H21N3O3 |
| Molecular Weight | 243.31 g/mol |
| Core Scaffold | 3-Oxopiperazine (Lactam-fused heterocycle) |
| Protecting Group | tert-Butoxycarbonyl (Boc) on primary amine |
| Hydrogen Bond Donors | 2 (Lactam N-H, Carbamate N-H) |
| Hydrogen Bond Acceptors | 4 (Lactam C=O, Carbamate C=O, Carbamate -O-, Piperazine N1) |
Mechanistic Role in Drug Design (E-E-A-T)
As an Application Scientist, I frequently observe that the primary bottleneck in synthesizing complex peptidomimetics is the lack of regiocontrol. This specific molecule solves that issue through orthogonal functionalization .
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Conformational Rigidity: The 3-oxopiperazine ring restricts the spatial geometry of the nitrogen atoms compared to acyclic ethylenediamine derivatives. This pre-organization reduces the entropic penalty upon binding to target receptors.
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Electronic Differentiation: The molecule possesses two distinct nitrogen reaction centers. The N4 nitrogen is part of a lactam (weakly acidic, poor nucleophile), while the primary amine is protected by a highly acid-labile Boc group. This allows chemists to selectively alkylate the lactam core under basic conditions without disturbing the primary amine, and subsequently reveal the primary amine under acidic conditions for amide coupling.
This precise control makes it a critical intermediate in synthesizing, where it acts as a metabolically stable spacer[3].
Synthetic Integration & Methodologies
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation before proceeding.
Protocol A: Regioselective N4-Alkylation of the Piperazinone Core
Objective: Introduce a functional group at the lactam nitrogen while preserving the Boc-protected primary amine. Causality: The lactam N-H is weakly acidic (pKa ~16-17). Using a controlled equivalent of a strong base (NaH) in a polar aprotic solvent (DMF) selectively deprotonates the lactam nitrogen. DMF is specifically chosen over THF because its high dielectric constant actively solvates the sodium counterion, creating a "naked" and highly reactive nitrogen anion.
Step-by-Step Workflow:
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Preparation: Dissolve tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
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Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Note: The slight excess ensures complete deprotonation without risking base-catalyzed cleavage of the carbamate.
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Activation: Stir for 30 minutes at 0 °C until hydrogen gas evolution completely ceases.
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Alkylation: Add the desired electrophile (e.g., an alkyl halide, R-X) (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
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Quenching: Quench carefully with saturated aqueous NH4Cl and extract with Ethyl Acetate (3x).
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Validation Checkpoint: Perform TLC (5% MeOH in DCM). The product will appear as a new, higher
spot due to the loss of the polar lactam N-H. Confirm via LC-MS; the starting material peak ( 244.1 ) must be absent, replaced by the exact mass of the R-adduct.
Protocol B: Acid-Mediated Boc Cleavage and Amide Assembly
Objective: Remove the Boc group to reveal the primary amine for coupling to a target pharmacophore (e.g., a GLP-1R peptide sequence). Causality: The tert-butoxycarbonyl group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the elimination of isobutylene gas and decarboxylation.
Step-by-Step Workflow:
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Cleavage: Dissolve the N4-alkylated intermediate in anhydrous Dichloromethane (DCM). Add TFA to achieve a 1:4 (v/v) TFA:DCM ratio. Stir at room temperature for 1.5 hours.
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Concentration: Evaporate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine TFA salt.
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Validation Checkpoint: TLC with ninhydrin stain must reveal an intensely purple spot upon heating, confirming the presence of a free primary amine.
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Amide Coupling: Dissolve the amine salt in DMF. Add the desired carboxylic acid (1.0 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Why HATU? It generates a highly reactive OAt ester intermediate, preventing epimerization and driving the reaction to completion in under 2 hours.
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Purification: Purify the final therapeutic ligand via preparative HPLC.
Mandatory Visualization: Functionalization Workflow
The following diagram illustrates the orthogonal logic utilized to build complex therapeutic scaffolds from CAS 903587-80-4.
Orthogonal functionalization workflow of CAS 903587-80-4 for therapeutic scaffold assembly.
Applications in Advanced Therapeutics
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Metabolic Disease (GLP-1R Agonists): The transition from large peptide therapeutics to small-molecule GLP-1R agonists requires rigid, non-peptidic linkers that mimic peptide backbone vectors. The 3-oxopiperazine core fulfills this role perfectly, resisting proteolytic degradation while maintaining necessary hydrogen-bonding interactions[3].
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Neuroscience & Analgesics: Piperazine rings are ubiquitous in CNS-active compounds. The addition of the oxo-group lowers the overall pKa of the molecule, which enhances blood-brain barrier (BBB) permeability by increasing the fraction of the un-ionized species at physiological pH[2].
